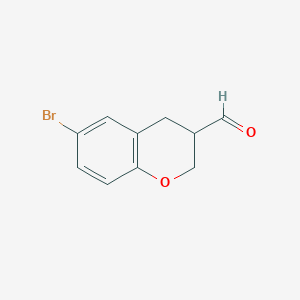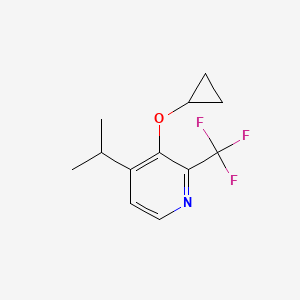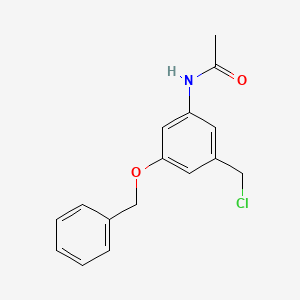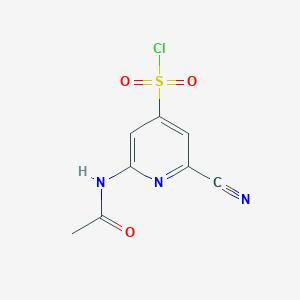
2-(Acetylamino)-6-cyanopyridine-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Acetylamino)-6-cyanopyridine-4-sulfonyl chloride is a chemical compound with a complex structure that includes an acetylamino group, a cyanopyridine ring, and a sulfonyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)-6-cyanopyridine-4-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the cyanopyridine ring, followed by the introduction of the acetylamino group and the sulfonyl chloride group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Acetylamino)-6-cyanopyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.
Hydrolysis: The sulfonyl chloride group can hydrolyze in the presence of water, forming sulfonic acids.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while hydrolysis can produce a sulfonic acid.
Applications De Recherche Scientifique
2-(Acetylamino)-6-cyanopyridine-4-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(Acetylamino)-6-cyanopyridine-4-sulfonyl chloride involves its ability to react with nucleophiles and other reactive species. The sulfonyl chloride group is particularly reactive, allowing the compound to modify proteins and other biomolecules. This reactivity is exploited in various applications, including enzyme inhibition and chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Acetylamino)-6-cyanopyridine-4-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl chloride.
2-(Acetylamino)-6-cyanopyridine-4-sulfonic acid: Formed by hydrolysis of the sulfonyl chloride group.
2-(Acetylamino)-6-cyanopyridine-4-sulfonyl fluoride: Contains a sulfonyl fluoride group instead of sulfonyl chloride.
Uniqueness
2-(Acetylamino)-6-cyanopyridine-4-sulfonyl chloride is unique due to its high reactivity and versatility in chemical reactions
Propriétés
Formule moléculaire |
C8H6ClN3O3S |
|---|---|
Poids moléculaire |
259.67 g/mol |
Nom IUPAC |
2-acetamido-6-cyanopyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C8H6ClN3O3S/c1-5(13)11-8-3-7(16(9,14)15)2-6(4-10)12-8/h2-3H,1H3,(H,11,12,13) |
Clé InChI |
CSGBLPCCGHGDPD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=CC(=N1)C#N)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


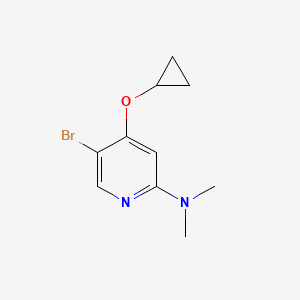
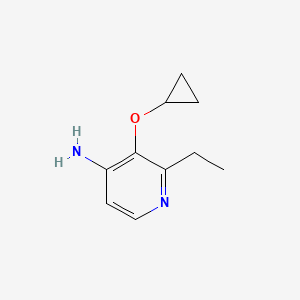
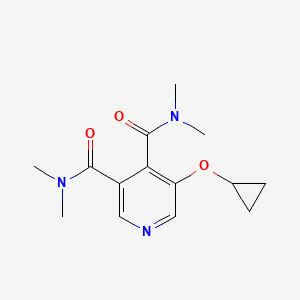
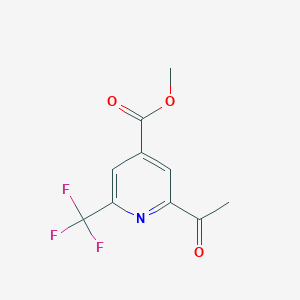
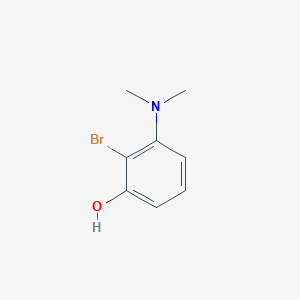


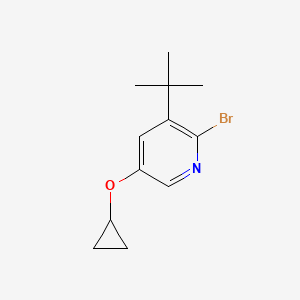
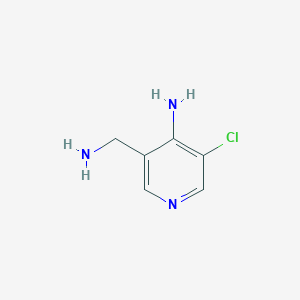
![2-(3-Chlorophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14847793.png)

